molecular formula C12H12N2O5 B2540802 2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid CAS No. 2059993-25-6

2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Cat. No.: B2540802
CAS No.: 2059993-25-6
M. Wt: 264.237
InChI Key: NTGOFOCKSBMZGW-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a chemical compound with the molecular formula C12H12N2O5 and a molecular weight of 264.237 g/mol.

Preparation Methods

The synthesis of 2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves several steps. One common synthetic route includes the reaction of 6,7-dimethoxyphthalic anhydride with hydrazine hydrate to form the intermediate 6,7-dimethoxyphthalazin-1-one. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as amines or thiols replace the halogen atoms.

    Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form various heterocyclic compounds.

Scientific Research Applications

2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can be compared with other similar compounds, such as:

    2-(1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid: This compound has a similar structure but lacks the methoxy groups at positions 6 and 7, which may result in different chemical and biological properties.

    Phthalazinone derivatives: These compounds share the phthalazinone core structure and may exhibit similar biological activities, but the presence of different substituents can lead to variations in their properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(6,7-dimethoxy-1-oxophthalazin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-18-9-3-7-5-13-14(6-11(15)16)12(17)8(7)4-10(9)19-2/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGOFOCKSBMZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=NN(C2=O)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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